6-(Benzyloxy)picolinonitrile

Catalog No.
S683002
CAS No.
190582-95-7
M.F
C13H10N2O
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Benzyloxy)picolinonitrile

CAS Number

190582-95-7

Product Name

6-(Benzyloxy)picolinonitrile

IUPAC Name

6-phenylmethoxypyridine-2-carbonitrile

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2

InChI Key

FWIJCBURYXWOFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N

6-(Benzyloxy)picolinonitrile, CAS 190582-95-7, is a substituted pyridine derivative recognized for its role as a key building block in complex, multi-step organic synthesis. Its structure incorporates a picolinonitrile core, which offers versatile reactivity, and a benzyl ether protecting group. This protecting group is critical for its utility, as it masks a reactive hydroxyl group, allowing for selective transformations at other sites on the molecule. The choice of a benzyl ether is deliberate, offering stability across a range of reaction conditions while being removable under specific, mild protocols, a crucial factor in process chemistry and pharmaceutical development. [REFS-1, REFS-2]

Substituting 6-(Benzyloxy)picolinonitrile with seemingly simpler alternatives like 6-chloropicolinonitrile or 6-hydroxypicolinonitrile can lead to significant process failures. The 6-chloro derivative introduces a site for nucleophilic aromatic substitution (SNAr), a fundamentally different reaction pathway than desired transformations of the nitrile or other ring positions. [1] The unprotected 6-hydroxy analog possesses an acidic proton and a nucleophilic oxygen, which can interfere with organometallic reagents, acylating agents, or bases used in subsequent steps, leading to unwanted side reactions and lower yields. The benzyloxy group is not merely a placeholder; it is a carefully chosen process tool that ensures stability and chemoselectivity, making this specific compound essential for established synthetic routes. [2]

Demonstrated Efficacy as a Key Precursor in the Validated Synthesis of Tasimelteon

6-(Benzyloxy)picolinonitrile is a documented and critical intermediate in the synthesis of Tasimelteon, an FDA-approved melatonin agonist for non-24-hour sleep-wake disorder. [REFS-1, REFS-2] Patented synthetic routes utilize this specific precursor, highlighting its compatibility with the multi-step process required to build the final active pharmaceutical ingredient (API). The use of this well-defined, protected starting material is integral to achieving the high purity and yield required under GMP manufacturing conditions. [3]

Evidence DimensionPrecursor role in API synthesis
Target Compound DataEstablished use as a key intermediate in the synthesis of Tasimelteon.
Comparator Or BaselineHypothetical routes starting from 6-chloropicolinonitrile or 6-hydroxypicolinonitrile, which would require additional, potentially yield-reducing, protection/deprotection or activation steps.
Quantified DifferenceNot a direct yield comparison, but its selection in patented, scaled-up syntheses implies a process advantage over alternatives.
ConditionsMulti-step synthesis of a commercial pharmaceutical agent (Tasimelteon).

For buyers in pharmaceutical development and manufacturing, using a precursor with a proven track record in a validated API synthesis minimizes process development risk and ensures route reliability.

Enabling Orthogonal Deprotection Strategies via Catalytic Hydrogenolysis

The benzyl ether in 6-(Benzyloxy)picolinonitrile allows for deprotection under mild catalytic hydrogenation conditions (e.g., H2, Pd/C), which are orthogonal to many other common protecting groups and functional moieties. [1] In contrast, a comparator like 6-methoxypicolinonitrile requires harsh, often substrate-incompatible, cleavage conditions such as strong Lewis acids (e.g., BBr3) or strong protic acids (e.g., HBr, TFA), which can degrade sensitive functional groups elsewhere in the molecule. [2] This selectivity is a critical process advantage in the synthesis of complex molecules.

Evidence DimensionDeprotection Conditions
Target Compound DataMild cleavage via catalytic hydrogenation (e.g., H₂, Pd/C, room temperature, atmospheric pressure).
Comparator Or Baseline6-Methoxypicolinonitrile: Requires harsh conditions like BBr₃, concentrated HBr, or TFA at elevated temperatures.
Quantified DifferenceQualitative: Mild, selective, and broadly compatible vs. harsh, less selective, and limited substrate scope.
ConditionsStandard deprotection protocols for aryl benzyl ethers vs. aryl methyl ethers.

This allows chemists to remove the protecting group without destroying other sensitive parts of their molecule, a crucial requirement for increasing overall yield and purity in a multi-step synthesis.

Superior Stability Profile Compared to Silyl Ethers in Common Synthetic Transformations

The benzyl ether of 6-(Benzyloxy)picolinonitrile exhibits high stability towards a wide range of non-reductive conditions, including moderately acidic and basic media, organometallic reagents, and many oxidizing/reducing agents. [1] This contrasts sharply with common silyl ether protecting groups (e.g., TBDMS, TIPS), which are labile to fluoride sources (e.g., TBAF), acidic conditions, and even some Lewis acids. For reactions requiring these conditions, such as certain cross-coupling or fluorination steps, the benzyloxy group remains intact where a silyl ether would be cleaved, preventing unwanted side reactions.

Evidence DimensionChemical Stability
Target Compound DataStable to fluoride ions, mild-to-moderate acids/bases, and a wide range of nucleophiles/electrophiles.
Comparator Or Baseline6-(tert-Butyldimethylsilyloxy)picolinonitrile (hypothetical): Labile to fluoride (TBAF), protic acids (AcOH), and various Lewis acids.
Quantified DifferenceQualitative: Robust process stability vs. conditional lability, enabling a wider range of subsequent chemical transformations.
ConditionsGeneral synthetic organic reaction conditions.

Choosing this compound provides process robustness, allowing for a broader sequence of synthetic steps without the need for intermediate reprotection, thus simplifying synthesis and improving overall efficiency.

Key Building Block for Melatonin Receptor Agonists and Related APIs

As demonstrated by its role in the synthesis of Tasimelteon, this compound is a primary choice for research and development targeting melatonin receptor agonists. Its specific structure is proven to be compatible with the necessary downstream transformations to produce complex pharmaceutical targets. [1]

Multi-step Synthesis Requiring Orthogonal Deprotection Strategies

Ideal for complex synthetic routes where multiple protecting groups are used. The benzyl ether can be selectively removed by hydrogenolysis without affecting acid-labile (e.g., Boc, trityl) or base-labile (e.g., acetate, FMOC) groups, providing crucial strategic flexibility for the synthetic chemist. [2]

Synthesis of 6-Hydroxypicolinamide and Tetrazole Derivatives

Serves as a stable precursor for transformations of the nitrile group (e.g., hydrolysis to an amide, conversion to a tetrazole) under conditions where an unprotected hydroxyl group would interfere. The final debenzylation step unmasks the 6-hydroxy functionality at the end of the sequence, providing clean access to the target molecules. [3]

XLogP3

2.7

Wikipedia

6-(Benzyloxy)picolinonitrile

Dates

Last modified: 08-15-2023

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